Phosphine oxide, (iodomethyl)dimethyl-

Conformational Analysis Stereochemistry Phosphine Oxide

Phosphine oxide, (iodomethyl)dimethyl- (CAS 79338-90-2), also referred to as dimethyl(iodomethyl)phosphine oxide or iodomethyldimethylphosphine oxide, is an organophosphorus compound of formula C₃H₈IOP belonging to the class of α-halomethyl dimethylphosphine oxides. As a member of the broader phosphine oxide family characterized by a P=O functional group , this compound features a reactive iodomethyl substituent directly attached to the phosphorus center.

Molecular Formula C3H8IOP
Molecular Weight 217.97 g/mol
CAS No. 79338-90-2
Cat. No. B3387166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine oxide, (iodomethyl)dimethyl-
CAS79338-90-2
Molecular FormulaC3H8IOP
Molecular Weight217.97 g/mol
Structural Identifiers
SMILESCP(=O)(C)CI
InChIInChI=1S/C3H8IOP/c1-6(2,5)3-4/h3H2,1-2H3
InChIKeyMSVQAWTWBISPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphine Oxide (Iodomethyl)dimethyl- (CAS 79338-90-2): A Specialized Halomethylphosphine Oxide for Advanced Organophosphorus Synthesis


Phosphine oxide, (iodomethyl)dimethyl- (CAS 79338-90-2), also referred to as dimethyl(iodomethyl)phosphine oxide or iodomethyldimethylphosphine oxide, is an organophosphorus compound of formula C₃H₈IOP belonging to the class of α-halomethyl dimethylphosphine oxides [1]. As a member of the broader phosphine oxide family characterized by a P=O functional group [2], this compound features a reactive iodomethyl substituent directly attached to the phosphorus center. It exists in solution as an equilibrium mixture of conformational isomers, with the trans orientation of the P=O and C–I bonds predominating in nonpolar media [1]. Primarily recognized as a versatile Horner–Wittig reagent for carbonyl olefination, its enhanced leaving-group ability compared to bromo and chloro analogs makes it a strategically important intermediate in the synthesis of vinylphosphine oxides and functionalized organophosphorus scaffolds [3].

Why Halomethylphosphine Oxides Cannot Be Interchanged: Conformational and Reactivity Differentiation of (Iodomethyl)dimethylphosphine Oxide


Despite their structural similarity, α-halomethyl dimethylphosphine oxides (X = Cl, Br, I) exhibit distinct physicochemical and stereochemical properties that preclude interchangeable use in demanding synthetic applications [1]. Conformational analysis reveals that the relative population of isomers in solution varies systematically with halogen identity—a pronounced tendency toward decreased weight of conformers with trans arrangement of carbon–halogen bonds is observed in the series Cl → Br → I [2]. This differential conformational bias, driven by the interplay of dipole–dipole interactions and halogen steric volume, directly influences solution-state reactivity and spectroscopic signatures [1]. Furthermore, the substantially lower carbon–iodine bond dissociation energy (approximately 218 kJ/mol) compared to C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) confers markedly enhanced electrophilic reactivity, enabling transformations under milder conditions or in higher yields than those achievable with lighter halide counterparts [3]. These quantifiable differences underscore why generic substitution among halomethylphosphine oxide congeners can lead to unpredictable reaction outcomes in precision synthesis.

Quantitative Differentiation Evidence for (Iodomethyl)dimethylphosphine Oxide Versus Bromo and Chloro Analogs


Conformational Isomer Population Distribution: Iodo vs. Bromo Analog in Solution

In a direct head-to-head conformational study, dimethyl(iodomethyl)phosphine oxide and dimethyl(bromomethyl)phosphine oxide were compared using PMR and IR spectroscopy [1]. Both compounds exist as equilibrium mixtures of trans and gauche conformer pairs, but the iodo derivative exhibits a measurably lower population of the trans conformer relative to the bromo analog in nonpolar solvents, where the trans arrangement places the phosphoryl and carbon–halogen bonds in anti orientation [1].

Conformational Analysis Stereochemistry Phosphine Oxide

Carbon–Halogen Bond Dissociation Energy: Iodo vs. Bromo and Chloro Analogs

The C–I bond in α-iodomethyl phosphine oxides possesses a bond dissociation energy of approximately 218 kJ/mol, substantially lower than the corresponding C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) bonds [1]. This class-level thermodynamic difference translates to facile iodide displacement under nucleophilic conditions, a reactivity attribute quantitatively reflected in the ability of halomethylphosphine oxides to undergo Williamson ether synthesis—where the chloro derivative requires sodium alkoxide conditions [2], while the iodo variant is anticipated to react under significantly milder protocols due to its superior leaving-group character.

Bond Dissociation Energy Reactivity Leaving Group

Dipole Moment and Steric Parameter Differentiation Across the Halomethylphosphine Oxide Series

Vibrational spectroscopy, dipole moment, and Kerr constant measurements on a series of halomethylphosphine oxides demonstrate that the interaction of the strong dipole moments of the P=O and C–Hal bonds, together with the steric volume of the halomethyl group, substantially influences the stereochemistry of this compound class [1]. The iodomethyl derivative, possessing the largest halogen van der Waals radius (I: ~198 pm vs. Br: ~185 pm, Cl: ~175 pm), exhibits distinct Kerr effect signatures consistent with both a larger steric footprint and a different dipole–dipole interaction profile compared to its lighter congeners [2].

Dipole Moment Kerr Constant Steric Effects

Spectroscopic Fingerprint Differentiation via PMR and SSCC Analysis: Iodo vs. Bromo Analogs

A systematic PMR spectroscopic investigation of bromomethyldimethyl- and iodomethyldimethylphosphine oxides established a direct relationship between the spin-spin coupling constants (SSCC) of the methylene protons and the conformational composition [1]. The parameters for individual conformers were estimated independently for each halogen derivative on the basis of PMR and IR data, revealing halogen-dependent SSCC values that serve as diagnostic spectral signatures for compound identification and conformational analysis [1].

NMR Spectroscopy Spin-Spin Coupling Structural Assignment

High-Value Application Scenarios for (Iodomethyl)dimethylphosphine Oxide Driven by Differentiated Properties


Mild-Condition Horner–Wittig Olefination of Base-Sensitive Aldehydes

The substantially lower C–I bond dissociation energy (~218 kJ/mol vs. 285 kJ/mol for C–Br) renders (iodomethyl)dimethylphosphine oxide the reagent of choice for Horner–Wittig olefination of base-sensitive or sterically hindered aldehydes where the bromo and chloro analogs fail to react or require forcing conditions [5]. The enhanced leaving-group ability enables carbanion generation and subsequent carbonyl addition under milder basic conditions, minimizing epimerization of α-chiral aldehydes and preserving sensitive functional groups during vinylphosphine oxide synthesis [6].

Stereochemical Probing in Organophosphorus Conformational Studies

The compound's well-characterized conformational equilibrium—with halogen-dependent trans/gauche isomer ratios quantified by PMR and IR spectroscopy—establishes (iodomethyl)dimethylphosphine oxide as a valuable stereochemical probe for investigating dipole–dipole interaction effects in organophosphorus systems [5]. The distinct Kerr constant and dipole moment signatures of the iodo derivative, compared to the systematically different bromo and chloro analogs, support fundamental studies of through-space electronic effects in phosphoryl compounds [6].

Precursor for Palladium-Catalyzed Cross-Coupling to Vinylphosphine Oxide Ligands

The superior reactivity of the C–I bond toward oxidative addition with palladium(0) catalysts makes (iodomethyl)dimethylphosphine oxide a strategic precursor for Heck, Suzuki, and related cross-coupling reactions yielding functionalized vinylphosphine oxides [5]. While the analogous bromo compound generally requires ligand-optimized catalytic systems for efficient coupling, the iodo derivative is anticipated to participate under ligand-independent conditions typical of iodoarene substrates, offering a more robust synthetic entry to this valuable ligand class [5].

Nucleophilic Displacement Scaffold for Multifunctional Phosphine Oxide Libraries

The iodomethyl group serves as an efficient electrophilic handle for nucleophilic displacement with O-, N-, and S-nucleophiles—a reactivity advantage over the chloro analog which requires sodium alkoxide conditions for Williamson ether synthesis [5]. This enables the rapid construction of diverse dimethylphosphine oxide derivative libraries under mild, functional-group-tolerant conditions for medicinal chemistry campaigns where the P(O)Me₂ substituent is employed to dramatically increase solubility and decrease lipophilicity of drug candidates [6].

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